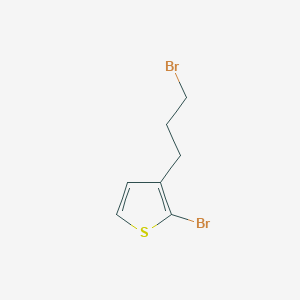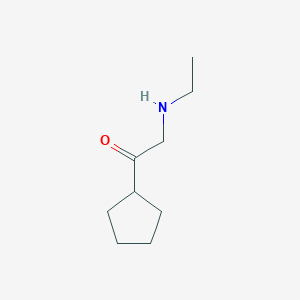
1-Cyclopentyl-2-(ethylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(ethylamino)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cyclopentyl ring attached to an ethanone moiety, which is further substituted with an ethylamino group
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(ethylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Cyclopentyl-2-(ethylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. The cyclopentyl ring provides structural stability and affects the compound’s overall reactivity. Pathways involved in its action include binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
1-Cyclopentyl-2-(ethylamino)ethan-1-one can be compared with other similar compounds such as:
Cyclopentyl methyl ketone: Similar in structure but lacks the ethylamino group.
Cyclopentylethanone: Another related compound with a simpler structure.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-cyclopentyl-2-(ethylamino)ethanone |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-9(11)8-5-3-4-6-8/h8,10H,2-7H2,1H3 |
InChI Key |
VWCRHRXIFKCYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


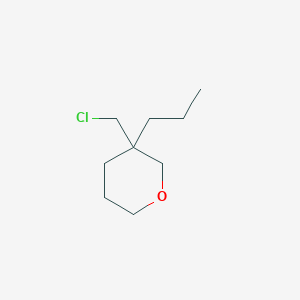
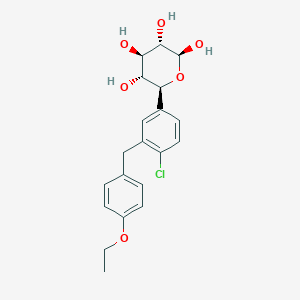
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
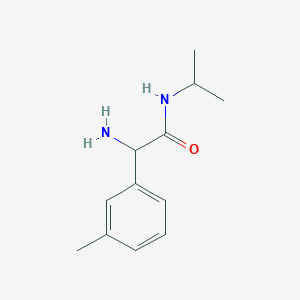
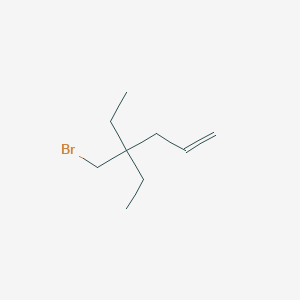
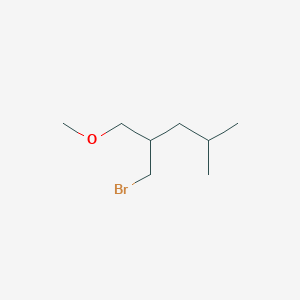
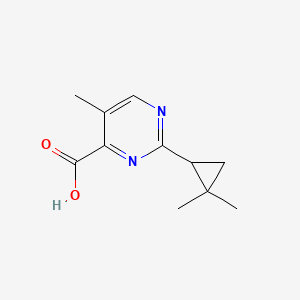
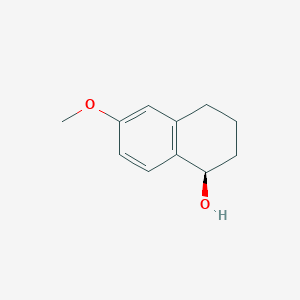
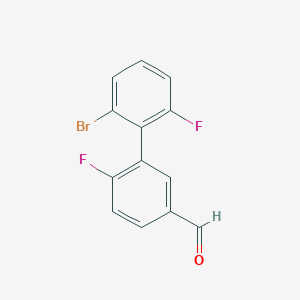
![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
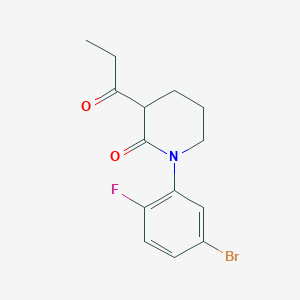
![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)
